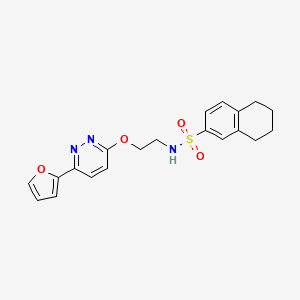

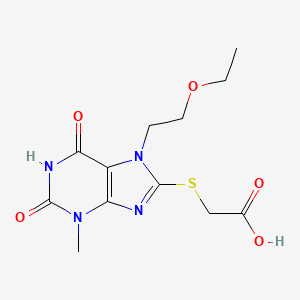

![molecular formula C18H14N4O2S3 B2640733 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine CAS No. 890951-70-9](/img/structure/B2640733.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .科学的研究の応用

Oxidative C–H Functionalization

- A study by Mariappan et al. (2016) demonstrated the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines using an oxidative C–S bond formation strategy. This method is metal-free, offers a broad scope of substrates, short reaction times, and simple product purification procedures (Mariappan et al., 2016).

Spectroelectrochemical Properties

- Research by Hua et al. (2017) investigated a new bis-chelating ligand containing electron donor and acceptor units, which shows modulatable electronic states and fluorescence properties. This study highlights the potential applications in tuning electronic states for various purposes (Hua et al., 2017).

Antibacterial Properties

- Mishra et al. (2020) synthesized new Schiff base ligands comprising benzothiazole derivatives, which showed significant emissions and good antibacterial activity against pathogens such as Staphylococcus aureus and Propionibacterium acnes (Mishra et al., 2020).

Electrochemical Sensing

- A study by Kumar et al. (2021) focused on synthesizing thiazole derivatives Schiff base ligands and coordinating them with transition metals. The complexes showed significant changes in cyclic voltammetry, indicating potential applications in electrochemical sensing (Kumar et al., 2021).

Antiproliferative Properties

- Gür et al. (2020) designed and synthesized a series of Schiff bases derived from 1,3,4-thiadiazole compounds to investigate their biological activities. Some compounds showed high DNA protective ability and strong antimicrobial activity, with potential applications in cancer therapy (Gür et al., 2020).

Microwave-Assisted Synthesis

- Baba et al. (2017) synthesized new thiazol-2-amine derivatives under microwave irradiation, which exhibited good antibacterial and anti-TB activity. This study highlights the efficiency of microwave-assisted synthesis for biological applications (Baba et al., 2017).

特性

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S3/c1-8-19-15-13(25-8)5-4-9-16(15)27-18(20-9)22-17-21-10-6-11(23-2)12(24-3)7-14(10)26-17/h4-7H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMIHSHOHWTPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=CC(=C(C=C5S4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640653.png)

![Methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2640654.png)

![5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2640656.png)

![3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640659.png)

![N-(3-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2640660.png)

![tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate](/img/structure/B2640664.png)

![2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2640671.png)

![1-(3-cyanoquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2640673.png)